Butyl(methoxy)amine
Description
Structural Classification and Nomenclature within the Amine and Hydroxylamine (B1172632) Ether Families
The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. According to these rules, amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N), depending on the number of organic substituents attached to the nitrogen atom.
Hydroxylamine (NH₂OH) is an inorganic compound that can be considered a hybrid of ammonia (B1221849) and water. Its derivatives are named based on the substitution on the nitrogen (N-) or oxygen (O-) atoms. researchgate.net Compounds with the general structure R-NH-OH are named by prefixing the name of the radical R to "hydroxylamine". nih.gov
Butyl(methoxy)amine, with the chemical formula C₄H₉N(H)OCH₃, can be systematically named in a few ways. Following IUPAC recommendations for hydroxylamine derivatives, it can be named as N-butyl-O-methylhydroxylamine . rsc.org The locants 'N' and 'O' are used to specify that the butyl group is attached to the nitrogen atom and the methyl group is attached to the oxygen atom. Alternatively, it can be viewed as a substituted amine and named N-butyl-N-methoxyamine . In a broader sense, it falls into the category of N,O-dialkylhydroxylamines. google.com
The structural classification of related amine and hydroxylamine compounds is presented in Table 1.
Table 1: Structural Classification of Representative Amines and Hydroxylamine Derivatives
| Compound Name | IUPAC Name | Class | General Formula |
|---|---|---|---|
| Butylamine (B146782) | Butan-1-amine | Primary Amine | RNH₂ |
| Dibutylamine | N-butylbutan-1-amine | Secondary Amine | R₂NH |
| Methoxyamine | O-Methylhydroxylamine | O-Substituted Hydroxylamine | NH₂OR |
| N-Methylhydroxylamine | N-Methylhydroxylamine | N-Substituted Hydroxylamine | RNHOH |
| This compound | N-Butyl-O-methylhydroxylamine | N,O-Disubstituted Hydroxylamine | R¹NHOR² |
Academic Significance of Amines Bearing Alkyl and Alkoxy Moieties in Organic Chemistry
The presence of both alkyl and alkoxy groups on a nitrogen atom, as seen in this compound, imparts a unique combination of electronic and steric properties to the molecule. This structural motif is of considerable interest in various areas of organic chemistry.
N,O-dialkylhydroxylamines are valuable intermediates in the synthesis of more complex nitrogen-containing compounds, including natural products and their analogs. google.com The N-O bond within these molecules can be cleaved under reductive or base-induced conditions, making them useful precursors for the preparation of highly functionalized amines. researchgate.net For instance, the reduction of N,O-dialkylhydroxylamines with reagents like lithium aluminum hydride (LiAlH₄) can yield the corresponding secondary amines. google.com
Furthermore, the acylation of N,O-dialkylhydroxylamines, such as N,O-dimethylhydroxylamine, is a key step in the Weinreb amide synthesis, a well-established method for preparing ketones and aldehydes. google.com This highlights the utility of the N-alkoxyamine functionality as a versatile synthetic tool.
In medicinal chemistry, the incorporation of amine and ether functionalities is a common strategy to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability. nih.gov While specific research on the biological activity of this compound is not widely documented, the structural features it possesses are found in numerous biologically active molecules. For example, methoxyamine itself has been investigated for its potential to enhance the efficacy of DNA-damaging agents in cancer therapy. researchgate.net
Overview of Research Methodologies Applied to Related Amine Structures
The study of this compound and related compounds involves a variety of established research methodologies to determine their structure, purity, and reactivity.
Synthesis: The synthesis of N,O-dialkylhydroxylamines like this compound can be approached through several routes. A common method is the N-alkylation of an O-alkylhydroxylamine . google.com For instance, O-methylhydroxylamine can be reacted with an alkylating agent such as butyl bromide to introduce the butyl group onto the nitrogen atom. Careful control of reaction conditions is necessary to avoid over-alkylation. nih.gov
Another synthetic approach is the oxidation of secondary amines . acs.orglibretexts.org Dibutylamine, for example, could theoretically be oxidized to form N,N-dibutylhydroxylamine, a related compound. Modern methods utilize reagents like urea-hydrogen peroxide (UHP) in the presence of specific additives to achieve this transformation efficiently. acs.org
Structural Characterization: A suite of spectroscopic techniques is employed to elucidate the structure of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of organic compounds. For an N,O-dialkylhydroxylamine like this compound, one would expect to see characteristic signals for the butyl and methoxy (B1213986) groups. While specific spectral data for this compound is not readily available in the cited literature, data for related structures can provide insight. For example, in ¹H NMR, the protons on the carbon adjacent to the nitrogen (N-CH₂) in the butyl group would likely appear as a triplet, and the methoxy protons (O-CH₃) would be a singlet. In ¹³C NMR, the carbons of the butyl and methoxy groups would have distinct chemical shifts. ¹⁵N NMR spectroscopy is also particularly useful for studying alkoxyamines, as the chemical shift is sensitive to the substitution pattern on the nitrogen and the α-carbon of the alkoxy group. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For amines, a key indicator is the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen, is a common fragmentation pathway for aliphatic amines. researchgate.net For an N,O-dialkylhydroxylamine, fragmentation might involve cleavage of the N-O bond or fragmentation of the alkyl chains.
Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to separate and analyze amines and their derivatives. These techniques are crucial for determining the purity of a synthesized compound and for monitoring the progress of a reaction.
Table 2: General Research Findings for N,O-Dialkylhydroxylamines
| Research Area | General Findings |
|---|---|
| Synthesis | Can be synthesized via N-alkylation of O-alkylhydroxylamines or oxidation of secondary amines. google.comacs.org |
| Reactivity | The N-O bond can be cleaved under reductive conditions to form secondary amines. researchgate.net They can undergo acylation, serving as precursors in Weinreb amide synthesis. google.com |
| ¹H NMR Spectroscopy | Protons on carbons alpha to the nitrogen and oxygen atoms exhibit characteristic chemical shifts. |
| ¹³C NMR Spectroscopy | Chemical shifts of carbons are indicative of the electronic environment created by the N-O moiety. |
| Mass Spectrometry | Fragmentation patterns often involve cleavage of the N-O bond and alpha-cleavage of the alkyl substituents. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methoxybutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-4-5-6-7-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTCWJCBBOSHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Direct Amination Approaches Utilizing Alkoxy and Butyl Precursors
Direct amination strategies represent the most straightforward conceptual routes to butyl(methoxy)amine, directly assembling the molecule from its constituent parts. These methods encompass a range of chemical reactions, each with its own set of advantages and specific applications.
The O-alkylation of hydroxylamine (B1172632) or its derivatives stands as a fundamental method for the synthesis of O-substituted hydroxylamines. organic-chemistry.org This approach can be adapted for the synthesis of this compound by first preparing N-butylhydroxylamine and subsequently methylating the oxygen atom. Alternatively, methoxyamine can be N-alkylated with a suitable butylating agent. The direct alkylation of hydroxylamine itself can be complex, often resulting in a mixture of N- and O-alkylated products. thieme-connect.de However, by employing protective group strategies, the reaction can be directed towards the desired product. For instance, using a protected hydroxylamine, such as N-Boc-hydroxylamine, allows for selective O-methylation followed by deprotection to yield methoxyamine, which can then be butylated. rsc.org
A general representation of this approach involves the reaction of a hydroxylamine derivative with an alkylating agent in the presence of a base. The choice of reactants and conditions is crucial for achieving high yields and selectivity.
| Reactant 1 | Reactant 2 | Conditions | Product |
| N-Butylhydroxylamine | Methylating Agent (e.g., Dimethyl Sulfate) | Base | This compound |
| Methoxyamine | Butylating Agent (e.g., Butyl Bromide) | Base | This compound |
| Protected Hydroxylamine | Methylating Agent | Base, then Deprotection | Methoxyamine |
This table provides a generalized overview of the O-alkylation strategy.
Reductive amination is a highly versatile and widely employed method for the formation of C-N bonds, making it a key strategy for synthesizing substituted amines. mdpi.commasterorganicchemistry.com This two-step process involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlumenlearning.com For the synthesis of this compound, this would typically involve the reaction of butyraldehyde (B50154) or butanone with methoxyamine.
| Carbonyl Compound | Amine | Reducing Agent | Product |
| Butyraldehyde | Methoxyamine | NaBH3CN or NaBH(OAc)3 | N-butyl-N-methoxyamine |
| Butanone | Methoxyamine | NaBH3CN or NaBH(OAc)3 | N-(sec-butyl)-N-methoxyamine |
This table illustrates the application of reductive amination for the synthesis of this compound isomers.
Nucleophilic substitution reactions provide a direct pathway for the formation of C-N bonds. lumenlearning.com In the context of synthesizing this compound, this would involve the reaction of methoxyamine with a butyl halide (e.g., butyl bromide or butyl iodide). lumenlearning.com Methoxyamine acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion. masterorganicchemistry.com
However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. lumenlearning.com To favor the formation of the desired secondary amine, a large excess of the starting amine can be used. lumenlearning.com The reactivity of the alkyl halide is also a critical factor, with primary alkyl halides being the most suitable for this S_N2 reaction. masterorganicchemistry.com Tertiary alkyl halides are prone to elimination reactions, especially in the presence of a strong base like an alkoxide. doubtnut.com
| Nucleophile | Electrophile | Conditions | Product |
| Methoxyamine | Butyl Bromide | Excess Methoxyamine | This compound |
| Methoxyamine | Butyl Iodide | Excess Methoxyamine | This compound |
This table outlines the nucleophilic substitution approach for synthesizing this compound.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. alfa-chemistry.comsnnu.edu.cn This methodology has revolutionized the synthesis of arylamines and can be extended to the coupling of alkylamines. acs.org The reaction typically involves an aryl or alkyl halide or triflate and an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org
For the synthesis of this compound, this could involve the coupling of a butyl halide with methoxyamine. The choice of ligand is crucial for the success of the reaction, with various phosphine-based ligands being developed to accommodate a wide range of substrates. acs.org While traditionally used for aryl amines, advancements have enabled the coupling of primary alkylamines. acs.org Iron-catalyzed C-N coupling reactions have also emerged as a more economical alternative to palladium-based systems for certain applications. researchgate.net
| Alkyl Halide | Amine | Catalyst System | Product |
| Butyl Bromide | Methoxyamine | Palladium Catalyst + Ligand | This compound |
| Butyl Chloride | Methoxyamine | Nickel Catalyst + Ligand | This compound |
This table summarizes the organometallic-catalyzed coupling approach.
Functional Group Interconversions Leading to this compound Structures
The reduction of nitriles is a classic and effective method for the synthesis of primary amines. wikipedia.org This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH4) being a powerful and common choice. lumenlearning.comharvard.edu The reaction proceeds through the addition of hydride ions to the electrophilic carbon of the nitrile group, ultimately yielding the primary amine after an aqueous workup. lumenlearning.com
To synthesize this compound via this route, one would start with a nitrile precursor containing the butoxy group, such as butoxyacetonitrile. Reduction of this nitrile would yield 2-butoxyethanamine. While this specific example does not directly yield this compound, the principle of nitrile reduction is a fundamental tool in amine synthesis. researchgate.net Catalytic hydrogenation over metal catalysts is another method for nitrile reduction, which can be controlled to produce either primary or tertiary amines depending on the reaction conditions. wikipedia.org Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165), has also been shown to be an effective catalyst for the reduction of nitriles to Boc-protected amines. researchgate.net
This table illustrates the reduction of nitrile intermediates to form amines.
Derivatization from Carbonyl Compounds via Condensation and Reduction
A prevalent method for synthesizing secondary amines is through the reductive amination of carbonyl compounds. jocpr.commasterorganicchemistry.com This process involves two key steps: the condensation of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an imine intermediate, followed by the reduction of this imine to the desired amine. jocpr.commasterorganicchemistry.com
To synthesize this compound, this would involve the reaction of butanal with methoxyamine. The initial condensation reaction forms the corresponding N-methoxy-N-butylimine. This imine is then reduced to yield this compound.
A variety of reducing agents can be employed for the reduction of the imine intermediate. masterorganicchemistry.com Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the substrate. masterorganicchemistry.com For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
Table 1: Reagents for Reductive Alkoxyamination
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
|---|---|---|---|
| Butanal | Methoxyamine | Sodium Borohydride | This compound |
| Butanal | Methoxyamine | Sodium Cyanoborohydride | This compound |
Green Chemistry and Sustainable Synthetic Route Development
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This includes the exploration of solvent-free reactions and the use of photocatalysis.
Solvent-free, or solid-state, reactions offer a greener alternative to traditional synthesis by minimizing or eliminating the use of often hazardous and difficult-to-manage organic solvents. researchgate.netscispace.com This approach aligns with several principles of green chemistry by reducing waste and energy consumption. scispace.com
Table 2: Examples of Solvent-Free Amine and Amide Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Key Advantage |
|---|---|---|---|
| Amide Synthesis | Carboxylic Acid, Urea (B33335) | Boric Acid, Direct Heating | Avoids hazardous solvents, high reaction rate. researchgate.netscispace.com |
| Michael Addition | Amine, α,β-Unsaturated Compound | Neat, Room Temperature | Simple procedure, excellent yields, no catalyst needed. semanticscholar.org |
| Reductive Amination | Aldehyde/Ketone, Amine | NaBH₄/Alumina | High chemoselectivity and yields. researchgate.net |
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of C-N bonds under mild conditions. acs.orgthieme-connect.comprinceton.edu This methodology utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates from common functional groups. thieme-connect.comprinceton.edu
The synthesis of amines can be achieved through various photocatalytic strategies. One approach involves the photocatalytic generation of aminium radical cations, which can then participate in C-N bond-forming reactions. acs.org Another powerful method is the photocatalytic α-C–H functionalization of amines, which allows for the direct formation of new C-C bonds at the position adjacent to the nitrogen atom without the need for pre-functionalization or protecting groups. hepatochem.comdigitellinc.com Furthermore, photocatalysis can be used for the synthesis of α-tertiary amines through the Giese-type addition of an α-amino radical to an alkene. acs.org These methods often proceed under redox-neutral conditions and can be highly efficient, offering novel retrosynthetic disconnections for complex amine derivatives. acs.orgrsc.org The application of photocatalysis to the synthesis of this compound and its derivatives represents a promising avenue for sustainable and efficient production. frontiersin.orgresearchgate.net
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral amines is of great importance, as a large percentage of pharmaceuticals and biologically active compounds contain chiral amine functionalities. acs.orgnih.govosi.lv Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule.
Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral amines. rsc.org This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer. acs.org Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines. acs.orgnih.gov
Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a versatile tool in asymmetric synthesis. rsc.org Chiral primary amines, derived from natural sources like amino acids, can effectively catalyze a wide range of enantioselective reactions. rsc.org Asymmetric reductive amination, which combines the condensation of a carbonyl compound and an amine with an asymmetric reduction of the resulting imine, is a highly versatile method for synthesizing chiral amines. researchgate.net
In the context of synthesizing chiral this compound derivatives, a chiral auxiliary could be attached to either the butyl or the methoxyamine precursor. For example, the addition of an organometallic reagent to an imine bearing a chiral auxiliary on the nitrogen atom is a reliable method for generating α-branched amines. wiley-vch.de The chiral auxiliary creates a diastereomeric intermediate that favors the formation of one stereoisomer over the other. researchgate.net A variety of chiral auxiliaries have been developed and are derived from inexpensive, natural sources. researchgate.netnih.gov The choice of auxiliary can significantly influence the level of diastereoselectivity achieved. researchgate.net
Table 3: Comparison of Stereoselective Strategies
| Strategy | Description | Key Features |
|---|---|---|
| Asymmetric Catalysis | A small amount of a chiral catalyst directs the enantioselectivity of the reaction. acs.orgrsc.org | High atom economy; catalyst can be recycled. acs.org |
| Chiral Auxiliary | A stoichiometric amount of a chiral molecule is temporarily incorporated to control stereochemistry. wikipedia.orgyork.ac.uk | Often provides high levels of stereocontrol; auxiliary can be recovered. york.ac.ukwiley-vch.de |
Protecting Group Strategies for Amine and Hydroxylamine Functionalities
In the multi-step synthesis of complex molecules like this compound, protecting groups are essential for temporarily masking reactive functional groups. tcichemicals.com This strategy prevents unwanted side reactions and allows for the selective transformation of other parts of the molecule. tcichemicals.comresearchgate.net For a substituted hydroxylamine such as this compound, which contains both an amine and a methoxyamine moiety, the careful selection of protecting groups is critical to achieving high yields and purity. The key properties of an effective protecting group include selective introduction and removal under specific conditions without affecting other functional groups, high yields in both protection and deprotection steps, and stability throughout various reaction conditions. tcichemicals.com
Carbamate (B1207046) Protecting Groups
Carbamates are among the most widely used protecting groups for amines due to their ease of installation, stability, and versatile deprotection conditions. masterorganicchemistry.comslideshare.net The nitrogen in a carbamate is significantly less nucleophilic than in a free amine. masterorganicchemistry.com Key examples include the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz or Z) groups. researchgate.netmasterorganicchemistry.com
Boc Group : The tert-Butoxycarbonyl group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org It is known for its stability under basic and reductive conditions but is readily cleaved under acidic conditions, often using trifluoroacetic acid (TFA). fishersci.co.ukorganic-chemistry.orgchemistrysteps.com This acid-lability is due to the formation of the stable tert-butyl cation upon cleavage. chemistrysteps.com
Fmoc Group : The 9-Fluorenylmethyloxycarbonyl group is frequently employed in solid-phase peptide synthesis (SPPS). researchgate.netiris-biotech.de It is stable under acidic conditions but can be removed with a mild base, commonly a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de This makes it orthogonal to the acid-labile Boc and benzyl-based groups. organic-chemistry.orgiris-biotech.de
Cbz Group : The Benzyloxycarbonyl group, also known as the Z group, is introduced using benzyl (B1604629) chloroformate. It is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C). chemistrysteps.com
The following table summarizes the properties and reaction conditions for these common carbamate protecting groups.
| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions | Citations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | fishersci.co.ukorganic-chemistry.orgchemistrysteps.com | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | tcichemicals.comresearchgate.netiris-biotech.de | |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd-C) | masterorganicchemistry.comchemistrysteps.com |
Amide and Sulfonamide Protecting Groups
Other classes of protecting groups, such as amides and sulfonamides, can also be employed for amine protection.
Acetyl (Ac) and Benzoyl (Bz) Groups : These acyl protecting groups form amides with the amine functionality. tcichemicals.com They are generally stable under acidic and oxidative conditions but can be cleaved under basic or reductive conditions. tcichemicals.com In oligonucleotide synthesis, for instance, benzoyl groups are commonly removed with aqueous or gaseous ammonia (B1221849). wikipedia.org
Tosyl (Ts) Group : The tosyl group forms a sulfonamide that is very stable. Its removal requires harsh conditions, such as strong reducing agents (sodium in liquid ammonia) or concentrated acid, which can limit its application in the synthesis of sensitive molecules. wikipedia.org
These groups offer different stability profiles, which can be advantageous in designing a complex synthetic sequence.
| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions | Citations |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Base (e.g., NH₃, NaOH) or Acid | tcichemicals.comwikipedia.org | |
| Benzoyl | Bz | Benzoyl chloride | Base (e.g., aq. NH₃) | tcichemicals.comwikipedia.org | |
| p-Toluenesulfonyl | Tosyl, Ts | Tosyl chloride (TsCl) | Strong acid (HBr) or reduction (Na/NH₃) | wikipedia.org |
Strategies for Hydroxylamine Functionalities
The protection of hydroxylamines and N-alkoxyamines presents unique challenges. escholarship.org Research into carbohydrate synthesis has shown that N,O-dialkoxyamine-N-glycosides can serve as anomeric protecting groups, demonstrating stability during various manipulations like acylation and alkylation. nih.gov For a precursor like methoxyamine, protection of the nitrogen atom is crucial. The thiazolidine (B150603) (Thz) group, used to protect N-terminal cysteine, can be deprotected using methoxyamine, highlighting the specific reactivity of this functionality. rsc.org In some cases, protecting-group-free strategies are being developed, where chemoselective coupling reactions with N,O-disubstituted hydroxylamines proceed under mild acidic conditions, avoiding protection and deprotection steps altogether. acs.orgchemrxiv.org When synthesizing N-alkoxyamine initiators for polymer chemistry, protecting groups are also utilized to ensure controlled reactions. escholarship.org The final cleavage of peptides from a resin support in SPPS often involves simultaneous deprotection of various side-chain protecting groups, a process that requires careful selection of scavengers to prevent side reactions. sigmaaldrich.com
Reaction Mechanisms and Kinetic Investigations
Detailed Mechanistic Elucidation via Experimental Studies
Experimental investigations are crucial for identifying reactive intermediates and monitoring the progress of reactions in real-time. These studies provide tangible evidence that forms the basis for mechanistic proposals.
Reactive intermediates are transient species that are not the initial reactants or final products but are formed during the course of a reaction. Identifying these intermediates is key to understanding the reaction pathway. Scavenger studies are a common experimental technique used for this purpose, where a "scavenger" molecule is introduced into the reaction mixture to trap and identify the fleeting intermediates.
For reactions involving compounds structurally related to Butyl(methoxy)amine, such as those with alkoxy and amino functionalities, radical intermediates are often implicated. For instance, in studies of related antioxidant phenols like 2-t-butyl-4-methoxyphenol (BHA), which shares a methoxy (B1213986) and a butyl-like group, the formation of free-radical intermediates upon scavenging of peroxy or alkyl radicals is a key mechanistic feature. nih.gov The effectiveness of BHA as a radical scavenger is attributed to its ability to donate a hydrogen atom, thereby forming a stabilized phenoxy radical. researchgate.net This suggests that reactions of this compound could also proceed via radical pathways, particularly in oxidation reactions. The use of radical scavengers like 2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl (TEMPO) has been shown to inhibit reactions, providing strong evidence for the involvement of radical species. acs.org
In the context of nitrosamine (B1359907) formation from secondary amines like di-n-butylamine, a reaction relevant to the amine functionality of this compound, the key intermediate is a nitrosating agent derived from nitrite, which then reacts with the amine. usp.org While not a radical process, this highlights the diverse types of intermediates that can be involved in amine chemistry.
A hypothetical scavenger study for a reaction of this compound might involve the following:
| Hypothetical Reaction | Potential Intermediate | Scavenger | Expected Trapped Product | Inference |
| Oxidation of this compound | Butyl(methoxy)aminyl radical | TEMPO | TEMPO-adduct of the radical | Confirms a radical mechanism |
| Photochemical degradation | Excited state or radical cation | Radical anion scavenger | Reduced scavenger species | Indicates a photo-induced electron transfer pathway |
These types of experiments, though not found specifically for this compound in the searched literature, are standard practice for mechanistic elucidation in related systems.
Spectroscopic techniques that allow for the continuous monitoring of a reaction as it happens are invaluable for understanding kinetics and detecting short-lived intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for this purpose. mpg.dersc.org
Real-time NMR spectroscopy has been successfully used to monitor the kinetics of imine formation from n-butylamine. researchgate.net This technique allows for the direct observation of the disappearance of reactant signals and the appearance of product signals over time, providing quantitative kinetic data. Similarly, Attenuated Total Reflectance (ATR)-FTIR spectroscopy has been employed to study the kinetics of the heterogeneous reaction of n-butylamine with succinic acid, allowing for the determination of pseudo-first-order rate constants. rsc.org The use of benchtop NMR spectrometers is also becoming more common for real-time reaction monitoring, making these techniques more accessible. researchgate.netmagritek.com
For a hypothetical reaction of this compound, one could envision the following real-time monitoring setup:
| Reaction | Spectroscopic Technique | Observable Changes | Kinetic Data Obtainable |
| Imine formation with an aldehyde | ¹H NMR | Decrease in aldehyde and amine proton signals; increase in imine proton signals. | Rate constants, reaction order. |
| Hydrolysis | FTIR | Changes in the C-N and N-H stretching frequencies. | Rate of hydrolysis. |
| Oxidation | UV-Vis Spectroscopy | Formation of new chromophores, indicating product formation. mdpi.com | Reaction progress and endpoint. |
These methods provide a dynamic view of the chemical process, which is essential for a complete mechanistic picture. rsc.org
Computational Chemistry for Reaction Pathway Analysis
Computational chemistry provides a powerful lens to investigate reaction mechanisms at a molecular level, offering insights that are often difficult or impossible to obtain through experiments alone. Techniques like Density Functional Theory (DFT) are instrumental in this regard.
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used to calculate the geometries and energies of reactants, products, and, crucially, transition states. youtube.comyoutube.com The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur.
In studies of amine reactions, DFT has been used to characterize the transition states for various processes. For example, in the reaction of thiiranes with amines, DFT calculations at the B3LYP/6-31+G(d) level of theory were used to determine the structures and energies of the transition states, providing insights into the reaction rates. nih.gov Similarly, DFT has been applied to study the oxidation mechanisms of n-butylamine and 2-butylamine by H and OH radicals, revealing the influence of the amino group's position on the reaction kinetics. nih.govresearchgate.net In the context of nitrosamine formation from di-n-butylamine, kinetic modeling based on experimental data is a key approach. usp.org
A typical DFT study on a reaction of this compound would involve:
Geometry Optimization: Finding the lowest energy structures of the reactants, products, and transition state.
Frequency Calculation: Confirming the nature of the stationary points (minimum for reactants and products, first-order saddle point for the transition state).
Energy Calculation: Determining the activation energy (the energy difference between the transition state and the reactants).
The following table presents hypothetical DFT-calculated activation energies for different reactions of this compound, illustrating how this data can be used to compare reaction pathways.
| Reaction | Computational Level | Calculated Activation Energy (kcal/mol) |
| SN2 reaction with Methyl Iodide | B3LYP/6-311++G(d,p) | 15.2 |
| Hydrogen abstraction by OH radical | M08-HX/ma-TZVP | 5.8 |
| Imine formation with Formaldehyde | ωB97X-D/6-31G* | 12.5 |
These calculations provide a quantitative basis for understanding reactivity and selectivity. marquette.eduscirp.org
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. unesp.br The energy and spatial distribution of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack. researchgate.netnih.govresearchgate.net
For this compound, the HOMO would likely be localized on the nitrogen atom due to the presence of the lone pair, making it the primary site for electrophilic attack. The LUMO, on the other hand, would be associated with antibonding orbitals, indicating where a nucleophile would attack.
FMO analysis can be used to rationalize the outcomes of various reactions. For example, in cycloaddition reactions, the symmetry and overlap of the frontier orbitals of the reactants determine whether the reaction is allowed or forbidden. wikipedia.org The energy gap between the HOMO and LUMO is also an indicator of the kinetic stability of a molecule. researchgate.net
A hypothetical FMO analysis for the reaction of this compound with an electrophile might show:
| Molecule | Orbital | Energy (eV) | Localization | Predicted Reactivity |
| This compound | HOMO | -8.5 | Nitrogen lone pair | Nucleophilic attack at the nitrogen |
| Electrophile (e.g., Methyl Iodide) | LUMO | -0.2 | C-I σ* orbital | Electrophilic attack by the methyl group |
This analysis helps in understanding why certain reactions are favored over others.
An Intrinsic Reaction Coordinate (IRC) calculation is a method used to map out the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. mdpi.comscm.comq-chem.commissouri.eduq-chem.com Starting from the transition state geometry, the IRC calculation follows the steepest descent path in both the forward and reverse directions, thus confirming that the identified transition state indeed connects the intended reactants and products.
IRC studies are essential for visualizing the entire course of a reaction and can reveal important details about the mechanism, such as the formation of intermediates or conformational changes along the reaction pathway. missouri.edu For complex reactions, IRC analysis can help to distinguish between different possible mechanisms.
For a reaction of this compound, an IRC calculation would start from the DFT-optimized transition state structure. The resulting path would show the continuous change in the geometry of the system as it evolves from reactants to products, providing a "movie" of the chemical transformation. This is particularly useful in cases of multistep reactions or where the reaction pathway is not immediately obvious. missouri.edu
Construction of Free Energy Profiles and Energy Landscapes
The theoretical investigation of reaction mechanisms involving this compound relies heavily on the construction of free energy profiles and energy landscapes. These computational models provide a quantitative depiction of the energy changes that occur as reactants are converted into products, allowing for the identification of transition states, intermediates, and the rate-determining steps of a given transformation. Density Functional Theory (DFT) calculations are a common approach to generate these profiles, offering a balance between computational cost and accuracy.
For a hypothetical nucleophilic aromatic substitution (SNAr) reaction, where this compound displaces a leaving group on an activated aromatic ring, the free energy profile would be calculated to map the energetic pathway. The profile would begin with the reactants (this compound and the aromatic substrate) at a relative free energy of zero. As the reaction proceeds, the system's energy increases until it reaches the highest point on the profile, the transition state (TS). The energy difference between the reactants and the transition state is the activation free energy (ΔG‡), a critical parameter for determining the reaction rate. uni-muenchen.de
Computational studies on analogous SNAr reactions, for instance, the substitution of a nitro group by methylamine (B109427) on 5,7-dinitroquinazoline-4-one, have shown that the energy barrier for the initial nucleophilic attack is considerable. rsc.org For a hypothetical reaction of this compound, the calculated free energy profile would likely exhibit similar characteristics, with the specific energy values depending on the exact nature of the electrophile and the solvent environment, which can be modeled using methods like the SMD solvent model. researchgate.net The inclusion of entropic and enthalpic corrections is crucial for obtaining accurate free energy values at a given temperature. researchgate.net
A representative free energy profile for a hypothetical SNAr reaction of this compound is presented below. This profile illustrates the key energetic features of a stepwise mechanism.
| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Aryl-X | 0.0 |
| Transition State 1 (TS1) | [Aryl(X)(NH(CH2)3CH3(OCH3))]‡ | +22.5 |
| Intermediate | Meisenheimer Complex | +15.0 |
| Transition State 2 (TS2) | [Aryl(NH(CH2)3CH3(OCH3))]‡ | +18.0 |
| Products | Aryl-NH(CH2)3CH3(OCH3) + X- | -5.0 |
Analysis of Atomic Charges and Electronic Effects on Reactivity
The reactivity of this compound is intrinsically linked to its electronic structure. The analysis of atomic charges provides valuable insights into the electron distribution within the molecule, highlighting nucleophilic and electrophilic sites. Computational methods, such as Mulliken population analysis and Natural Population Analysis (NPA), are employed to calculate these partial atomic charges. researchgate.netresearchgate.net While Mulliken charges are widely reported, they are known to be sensitive to the choice of basis set in the calculations. uni-muenchen.de NPA charges are generally considered more robust and physically meaningful.
During a reaction, such as the formation of a transition state in an SNAr reaction, there is a significant redistribution of charge. As the nitrogen atom of this compound attacks an electrophilic carbon on an aromatic ring, charge is transferred from the amine to the ring. rsc.org This charge transfer can be quantified by comparing the calculated atomic charges of the reactants with those of the transition state complex.
A hypothetical table of calculated NPA atomic charges for key atoms in the reactants and the first transition state of an SNAr reaction involving this compound is provided below to illustrate these electronic effects.
| Atom | Charge in this compound (e) | Charge in Electrophile (e.g., p-nitrofluorobenzene) (e) | Charge in Transition State (TS1) (e) |
|---|---|---|---|
| N (amine) | -0.55 | N/A | -0.35 |
| C (aromatic, attacked) | N/A | +0.20 | +0.10 |
| O (nitro group) | N/A | -0.40 | -0.45 |
| F (leaving group) | N/A | -0.25 | -0.40 |
Catalytic Reaction Mechanisms Involving Amine and Methoxy Groups
Elucidation of Aminocatalysis Mechanisms
This compound, as a primary amine, can potentially serve as a catalyst in various organic transformations through aminocatalysis. mpg.dersc.org This mode of catalysis typically involves the formation of nucleophilic enamines or electrophilic iminium ions as key intermediates. mpg.delibretexts.org The reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone) initiates the catalytic cycle.
The elucidation of this mechanism begins with the nucleophilic attack of the this compound on the carbonyl carbon. This reversible step leads to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.org Following the initial addition, the carbinolamine undergoes acid-catalyzed dehydration. The oxygen of the hydroxyl group is protonated, converting it into a good leaving group (water). The subsequent loss of water generates a highly electrophilic iminium ion. libretexts.org
This iminium ion activation is a cornerstone of aminocatalysis, as it lowers the LUMO of the carbonyl compound, making it more susceptible to attack by nucleophiles. In reactions where the carbonyl compound has an α-proton, the iminium ion can be deprotonated to form an enamine. The enamine, with its high-lying HOMO, is a potent nucleophile and can react with a wide range of electrophiles. researchgate.netmasterorganicchemistry.com
The specific pathway, whether through an iminium ion or an enamine intermediate, dictates the type of transformation that is catalyzed. The butyl group on the amine provides steric bulk which can influence the stereochemical outcome of the reaction, a critical aspect in asymmetric aminocatalysis. nih.gov The methoxy group, being attached to the nitrogen, would also exert an electronic influence on the stability and reactivity of the iminium and enamine intermediates.
Understanding Superbase-Catalyzed Transformations
The amine functionality in this compound, while basic, is not typically classified as a superbase. However, it can be involved in transformations that are catalyzed by superbases. Superbases are exceptionally strong bases that can deprotonate even very weakly acidic C-H, N-H, or O-H bonds. In the context of reactions involving this compound, a superbase could be used to deprotonate the amine itself, generating a highly reactive amide anion.
More relevant are superbase-catalyzed reactions where the methoxy group of a substrate is transformed. For instance, organic superbases like the phosphazene t-Bu-P4 have been shown to catalyze the amination of methoxyarenes. libretexts.org In such a reaction, the superbase is thought to facilitate the cleavage of the C-O bond of the methoxy group, likely through a mechanism that enhances the leaving group ability of the methoxide.
DFT studies on the base-catalyzed cleavage of ether linkages, such as those found in lignin, suggest that the reaction can proceed through the formation of an intermediate where the base interacts with the substrate, followed by a transition state leading to bond cleavage. frontiersin.org A superbase would drastically lower the activation energy for such a process. If this compound were a substrate in a superbase-catalyzed reaction, the cleavage of the N-O bond or the C-O bond of the methoxy group could be envisioned, leading to novel transformations. The reaction pathway would depend on which proton the superbase abstracts and the subsequent electronic rearrangement. For example, deprotonation of the N-H bond of a substrate by a superbase could initiate an intramolecular rearrangement involving the methoxy group.
Advanced Analytical Methodologies for Structural and Compositional Characterization
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Butyl(methoxy)amine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the butyl chain, the methoxy (B1213986) group, and the N-H proton. The chemical shift (δ) of these signals is influenced by the electron density around the protons. For instance, the protons on the carbon adjacent to the nitrogen atom (α-protons) would appear at a higher chemical shift compared to the other methylene (B1212753) groups in the butyl chain due to the deshielding effect of the nitrogen atom. The methoxy group protons would likely appear as a sharp singlet. The integration of these signals provides a ratio of the number of protons in each unique environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them. For example, the carbon atom of the methoxy group would have a characteristic chemical shift, as would the four distinct carbon atoms of the butyl group.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for establishing connectivity within the molecule. A COSY spectrum would show correlations between adjacent protons in the butyl chain, helping to assign the signals of the individual methylene groups. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive assignment of both the ¹H and ¹³C spectra. For more complex structures or to confirm assignments, HMBC (Heteronuclear Multiple Bond Correlation) can be used to observe correlations between protons and carbons that are two or three bonds away.
Due to the lack of publicly available, specific NMR data for this compound, the following table presents representative ¹H and ¹³C NMR data for a structurally analogous compound, N-methylbutylamine, which shares the butylamine (B146782) core. chemicalbook.comrsc.org
Table 1: Representative NMR Data for N-methylbutylamine (analogue to this compound)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| CH₃-N | ~2.4 (s) | ~36.0 |
| N-CH₂- | ~2.6 (t) | ~50.0 |
| -CH₂-CH₂- | ~1.4-1.5 (m) | ~32.0 |
| -CH₂-CH₃ | ~1.3-1.4 (m) | ~20.0 |
| -CH₃ | ~0.9 (t) | ~14.0 |
(s = singlet, t = triplet, m = multiplet). Data is approximate and based on typical chemical shifts for similar structures.
For this compound, one would expect the methoxy protons (O-CH₃) to appear as a singlet around 3.3-3.8 ppm in the ¹H NMR spectrum, and the corresponding carbon to appear around 50-65 ppm in the ¹³C NMR spectrum. The presence of the oxygen atom would also influence the chemical shifts of the adjacent N-H and N-CH₂ protons compared to N-methylbutylamine.
Infrared (IR) and FTIR-ATR Spectroscopy
Infrared (IR) spectroscopy, particularly when coupled with Attenuated Total Reflectance (ATR) in the form of FTIR-ATR, is a rapid and non-destructive technique for identifying functional groups within a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key expected vibrational modes for this compound include:
N-H stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹. The exact position and shape can indicate the degree of hydrogen bonding.
C-H stretch: Strong absorption bands in the 2850-3000 cm⁻¹ region, characteristic of the alkyl (butyl) and methoxy groups.
N-H bend: A medium intensity band around 1590-1650 cm⁻¹.
C-O stretch: A strong band typically found in the 1000-1300 cm⁻¹ range, indicative of the methoxy group.
C-N stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ region.
The following table summarizes the expected characteristic IR absorption bands for this compound based on known data for n-butylamine and alkoxyamines. researchgate.netrsc.orgrsc.orgresearchgate.netmdpi.com
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 | Medium-Weak |
| Amine (N-H) | Bend | 1590 - 1650 | Medium |
| Alkyl (C-H) | Stretch | 2850 - 3000 | Strong |
| Alkyl (C-H) | Bend | 1370 - 1470 | Medium |
| Methoxy (C-O) | Stretch | 1000 - 1300 | Strong |
FTIR-ATR is particularly useful for analyzing small quantities of liquid or solid samples with minimal preparation. Studies on related compounds, such as the reaction of n-butylamine on surfaces, have effectively utilized FTIR-ATR to monitor changes in these characteristic peaks. rsc.orgrsc.orgresearchgate.net
Mass Spectrometry (MS, HRMS, and Tandem MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (C₅H₁₃NO), the nominal molecular weight is 103.10. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.
Upon ionization in the mass spectrometer, the molecular ion [C₅H₁₃NO]⁺• can undergo fragmentation. chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. Common fragmentation pathways for amines and ethers would be expected. For instance, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a characteristic fragmentation for amines. The loss of alkyl radicals from the butyl chain or the methoxy group would also lead to prominent fragment ions.
Tandem Mass Spectrometry (MS/MS): In tandem MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then subjected to further fragmentation to generate product ions. This technique is invaluable for structural confirmation and for the quantification of the analyte in complex mixtures, as it enhances selectivity and reduces background noise. rsc.orgacs.org
The following table presents plausible fragment ions that could be observed in the mass spectrum of this compound, based on known fragmentation patterns of similar compounds like n-butylamine and N-methylethanamine. massbank.eudocbrown.info
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z | Plausible Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 103 | [CH₃(CH₂)₃NHOCH₃]⁺• | - | Molecular Ion |
| 88 | [CH₃(CH₂)₃NH₂]⁺• | •CH₃ | Loss of a methyl radical from the methoxy group |
| 72 | [CH₃(CH₂)₃NH]⁺ | •OCH₃ | Loss of a methoxy radical |
| 60 | [CH₂NHOCH₃]⁺ | •C₃H₇ | Alpha-cleavage with loss of a propyl radical |
| 44 | [CH₃CH₂CH₂NH]⁺ | •OCH₃ | Rearrangement and loss of methoxy radical |
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are essential for separating this compound from impurities or from other components in a mixture, and for its precise quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common methods employed for the analysis of amines.
Gas Chromatography (GC) and GC-MS Method Development
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column wall and the mobile gas phase.
For the analysis of amines by GC, challenges such as peak tailing due to the basic nature of the amine interacting with acidic sites on the column and injector can occur. Therefore, method development often involves the use of specialized columns designed for amine analysis or derivatization of the amine to a less polar and more volatile compound. copernicus.org Derivatization with reagents like isobutyl chloroformate can improve chromatographic performance and detection limits. copernicus.org
When coupled with a Mass Spectrometer (GC-MS), GC provides a powerful tool for both separation and identification. restek.combaua.deresearchgate.net The mass spectrometer serves as a highly specific detector, providing mass spectra of the eluting compounds, which can be compared to spectral libraries for positive identification.
Table 4: Representative GC-MS Method Parameters for Amine Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column for amines (e.g., Rxi-624Sil MS) restek.com |
| Carrier Gas | Helium |
| Injection Mode | Split or Splitless |
| Oven Program | Temperature gradient (e.g., 40°C to 280°C) researchgate.net |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| MS Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. rsc.org For the analysis of basic compounds like this compound, reversed-phase HPLC is commonly used.
Method development for HPLC analysis of amines often requires careful selection of the column and mobile phase to achieve good peak shape and resolution. nih.govd-nb.info The use of a buffered mobile phase to control the pH is crucial to ensure a consistent ionization state of the amine and to minimize interactions with the stationary phase. Pre-column or post-column derivatization with a chromophoric or fluorophoric reagent can be employed to enhance detection by UV-Vis or fluorescence detectors, especially for trace-level analysis. thermofisher.comsigmaaldrich.com
The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) offers the highest level of sensitivity and selectivity for the quantification of amines in complex matrices. nih.govrsc.orgnih.govresearchgate.net This technique combines the separation power of HPLC with the specific and sensitive detection of MS/MS. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, it is possible to quantify the analyte with high accuracy and precision, even at very low concentrations. nih.govscirp.org
Table 5: Representative LC-MS/MS Method Parameters for Amine Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 or Pentafluorophenyl (PFP) reversed-phase column nih.govscirp.org |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) nih.govscirp.org |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
The development of a robust LC-MS/MS method for this compound would involve optimizing the chromatographic conditions to achieve a sharp, symmetrical peak and fine-tuning the mass spectrometer parameters (e.g., collision energy) to maximize the signal for a specific MRM transition.
Chemical Reactivity and Derivatization Studies
Amine Reactivity in Fundamental Organic Transformations
The interplay between the butyl group, the nitrogen atom, and the adjacent methoxy (B1213986) group governs the reactivity of the molecule. The electronic effects of the methoxy group, in particular, modulate the nucleophilic and redox properties of the amine functionality.
The N-O bond in butyl(methoxy)amine is the primary site of redox activity. Like other N-alkoxyamines, it can undergo both one-electron oxidation and reduction, leading to distinct chemical species. researchgate.netrsc.org
Oxidation: The nitrogen center in N-alkoxyamines can be oxidized to form N-oxoammonium salts. researchgate.netrsc.org This transformation is typically achieved using strong oxidizing agents. The resulting oxoammonium cation (R1R2N=O+) is a powerful oxidant itself and can participate in a variety of subsequent reactions. researchgate.net The stability and reactivity of this species are influenced by the nature of the substituents on the nitrogen atom. rsc.org For this compound, oxidation would yield the corresponding butyl(methoxy)oxoammonium ion. This process is part of a reversible redox cycle common to nitroxide derivatives. rsc.orgtheses.fr
Reduction: Conversely, the N-O linkage can be reduced. The reduction of N-alkoxyamines typically yields the corresponding hydroxylamine (B1172632) anions (R1R2N-O-) or, upon protonation, hydroxylamines. researchgate.netchimia.ch This conversion can be accomplished using various reducing agents. researchgate.net The resulting species can serve as effective reducing agents in their own right. researchgate.net The cleavage of the N-O bond is a key feature of these reduction pathways, which can also be initiated thermally to generate carbon-centered radicals and persistent nitroxide radicals. researchgate.netchimia.ch
The methoxy group itself is generally stable under these conditions, with the redox activity being centered on the more labile N-O bond.
Table 1: Summary of Redox Products of this compound
| Transformation | Reagent Type | Product Species |
| One-Electron Oxidation | Strong Oxidizing Agents | Butyl(methoxy)oxoammonium Salt |
| One-Electron Reduction | Reducing Agents | This compound Radical Anion |
| Reductive Cleavage | Reducing Agents / Heat | Butylamine (B146782) + Methoxide Radical |
The presence of the electronegative oxygen atom in the methoxy group significantly influences the nucleophilicity of the amine nitrogen.
The lone pair on the nitrogen is less available for donation compared to a simple secondary amine like N-methylbutylamine due to the inductive effect of the adjacent oxygen. This results in N-alkoxyamines being considerably less basic than their parent amines. chimia.ch Despite this reduced basicity, the nitrogen atom retains sufficient nucleophilicity to engage in several important classes of reactions.
For example, analogous to hydroxylamine, methoxyamine can condense with aldehydes and ketones to form imines. wikipedia.org this compound is expected to undergo similar reactions. Furthermore, after deprotonation with a strong base like an organolithium reagent, the resulting N-lithio derivative becomes a potent nucleophile capable of reacting with various electrophiles. wikipedia.org Studies on related systems show that O-methylation can direct nucleophilic attack to occur exclusively at the nitrogen atom in reactions with certain electrophiles, such as activated phosphates. nih.gov
Table 2: Examples of Nucleophilic Reactions for Alkoxyamines
| Reaction Type | Electrophile | Product Type |
| Condensation | Aldehydes, Ketones | Imines (Oxime ethers) |
| Nucleophilic Substitution | Alkyl Halides (after deprotonation) | Quaternary Ammonium (B1175870) Species |
| Nucleophilic Vinylic Substitution | α,β-Unsaturated Systems | Addition Products |
Direct nucleophilic substitution at the nitrogen to displace the methoxy group is a challenging transformation. The N-O bond is not typically a facile leaving group in a standard SN2-type mechanism. Instead, reactions involving the cleavage of the N-O bond often proceed through radical or elimination pathways.
Thermally induced homolytic cleavage of the C-O bond in certain complex alkoxyamines is a well-documented process that generates a carbon-centered radical and a nitroxide radical. researchgate.netchimia.ch This reactivity is the foundation of nitroxide-mediated polymerization (NMP). chimia.ch
In some specific cases, the methoxy group can be eliminated. For instance, N-methoxy-N-methylamides can undergo a base-induced E2 elimination, where a proton is abstracted from the N-methoxy group, leading to the formation of an N-methylamide and formaldehyde. researchgate.net While this demonstrates a pathway for removing the methoxy substituent, it is an elimination reaction rather than a direct substitution. The N-methoxy group often serves as a reactivity control element, enabling transformations that are not possible with simple amides, highlighting its integral role in the molecule's reactivity rather than its function as a simple leaving group. researchgate.net
Synthesis of Advanced Derivatives and Analogs of Butyl(methoxy)amines
The unique reactivity of the this compound scaffold makes it a valuable building block for synthesizing more complex molecular architectures, including heterocyclic systems and protected amine derivatives.
This compound and its derivatives can be employed in cyclization reactions to form a variety of nitrogen-containing heterocyclic compounds. The specific strategy often depends on incorporating additional functional groups into the molecule that can participate in intramolecular reactions.
One powerful approach is the tethered aza-Wacker cyclization. In this type of reaction, a derivative such as an N-alkoxy carbamate (B1207046) containing a pendant olefin can be cyclized using a palladium catalyst to form heterocyclic products like 1,3-oxazinan-2-ones. chemrxiv.org A this compound could be converted to the necessary carbamate precursor and then subjected to these cyclization conditions.
Another strategy involves intramolecular nucleophilic aromatic substitution. If the butyl chain is functionalized with an appropriately substituted aromatic ring, the N-methoxyamine moiety can act as the nucleophile to displace a leaving group (such as a methoxy group on the arene) and form benzannulated nitrogen heterocycles. ntu.edu.sg The synthesis of N-heterocycles is a broad field, with many methods potentially adaptable for substrates derived from this compound. organic-chemistry.orgresearchgate.net
Table 3: Representative N-Heterocyclic Structures from Alkoxyamine Precursors
| Precursor Type | Reaction Type | Heterocyclic Product |
| N-Alkoxy Carbamate with Olefin | Tethered Aza-Wacker Cyclization | 1,3-Oxazinan-2-one |
| N-Alkoxyamine with Tethered Arene | Intramolecular SNAr | Benzannulated N-Heterocycle |
| N-Alkoxyamine | Reaction with α,β-Unsaturated Ketones | Substituted Piperidines |
The amine functionality of this compound can be readily converted into various protected forms, with carbamates being among the most common and versatile. Carbamates serve as crucial protecting groups in multi-step organic synthesis, modifying the reactivity of the amine and enhancing stability under certain reaction conditions. nih.gov
The synthesis of carbamates from an amine like this compound can be achieved through numerous established methods. A common approach involves the reaction of the amine with a chloroformate in the presence of a base. Alternatively, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can efficiently produce carbamates under mild conditions. nih.govorganic-chemistry.org Other methods include reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) or using carbonyl-di-imidazole (CDI) to first form a reactive carbamoyl-imidazole intermediate, which then reacts with an alcohol, or in a modified sequence, with the amine itself to form the carbamate. researchgate.netrsc.org
The resulting N-butyl-N-methoxycarbamates are stable compounds that can be used in subsequent synthetic steps, such as the aza-Wacker cyclizations mentioned previously. chemrxiv.org
Table 4: Selected Reagents for the Formation of Carbamates from Amines
| Reagent(s) | Carbamate Type Formed |
| Alkyl Chloroformate, Base | O-Alkyl Carbamate |
| CO2, Alkyl Halide, Cs2CO3 | O-Alkyl Carbamate |
| Di-tert-butyl dicarbonate (Boc2O) | O-tert-Butyl Carbamate (Boc) |
| Carbonyl-di-imidazole (CDI), Alcohol | O-Alkyl Carbamate |
| N-Tosylhydrazones, CO2 | Various Carbamates |
Synthesis of Perfluoroalkylated and Fluorine-Tagged Amine Derivatives
The synthesis of fluorinated derivatives of amines, including alkoxyamines like this compound, is a key area of research for applications in medicinal chemistry and materials science. The incorporation of perfluoroalkyl groups or fluorine tags can enhance metabolic stability, alter basicity, and provide a useful probe for analytical studies such as ¹⁹F NMR. researchgate.netresearchgate.netnih.gov
Several synthetic strategies can be employed for the fluorination of amine-containing molecules. While direct N-perfluoroalkylation can be challenging due to the instability of the resulting products, which may eliminate fluoride (B91410), various methods have been developed for related compounds. nih.gov One-pot approaches involving the N-perfluoroalkylation of nitrosoarenes followed by a controlled defluorination have been successful in producing fluorinated amides and related structures. nih.gov
Another modern approach is photoredox catalysis, which allows for the fluorination of alkoxyamines under mild conditions. For instance, a method has been developed for the photoredox-mediated fluorination of TEMPO-derived alkoxyamines, which are structurally analogous to this compound. acs.org This technique uses a photocatalyst and a fluoride source to generate alkyl fluorides from stabilized carbocations, offering a pathway that is orthogonal to traditional two-electron methods. acs.org
Fluorine-tagged molecules are also valuable for studying molecular interactions and conformations. researchgate.netnsf.gov Reactive ¹⁹F-tags, often containing functionalities like N-hydroxysuccinimide (NHS) esters, can be used to chemically modify amino groups. nsf.gov Such tagging strategies allow for the sensitive detection and quantification of molecules in complex mixtures using ¹⁹F NMR spectroscopy, owing to the high sensitivity and wide chemical shift range of the fluorine nucleus. nsf.govucla.edu
Table 1: Potential Methods for Synthesis of Fluorinated this compound Derivatives
| Method | Description | Key Features | Potential Application to this compound |
| Radical N-Perfluoroalkylation–Defluorination | A one-pot reaction involving N-perfluoroalkylation of a suitable precursor (e.g., a nitroso analogue) followed by controlled oxy/thiodefluorination. nih.gov | Highlights the use of labile N-perfluoroalkylated amines as versatile synthetic intermediates. nih.gov | Could be adapted to create fluorinated amide derivatives from a this compound scaffold. |
| Photoredox Nucleophilic Fluorination | Utilizes a photocatalyst and a fluoride source (e.g., [¹⁸F]KF) to fluorinate alkoxyamines via a radical-polar crossover mechanism under mild, visible-light irradiation. acs.org | Offers operational simplicity, compatibility with sensitive functional groups, and access to radiolabeled products. acs.org | Directly applicable for synthesizing fluorinated analogues of this compound, including for PET imaging. |
| Fluorine-Tagging via Bioconjugation | Involves the chemical attachment of a small, fluorinated molecule (a "tag") to the target compound, often by reacting with the amine functionality. nih.govnsf.gov | Provides a non-invasive probe for ¹⁹F NMR studies of molecular structure, conformation, and interactions. researchgate.netnih.gov | The amine group of this compound could be targeted by a suitable ¹⁹F-tag to facilitate analytical studies. |
Investigation of Intermolecular Interactions and Their Influence on Chemical Behavior
The chemical and physical properties of this compound are significantly influenced by the intermolecular forces it can establish with itself and with other molecules in its environment. These non-covalent interactions, though weaker than covalent bonds, dictate properties like boiling point, solubility, and receptor binding affinity. The primary forces at play include hydrogen bonding and effects arising from the specific nature of its alkyl and alkoxy substituents. researchgate.netnih.govmdpi.com
Hydrogen Bonding Networks in this compound Systems
Hydrogen bonding is a particularly strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as nitrogen or oxygen. youtube.com In the case of this compound (assuming the N-butyl-O-methylhydroxylamine isomer), the molecule possesses both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptor sites (the lone pairs on the nitrogen and oxygen atoms). researchgate.netncert.nic.in
This capability allows this compound molecules to form intermolecular hydrogen bonds with one another, creating networks that influence its bulk properties. For example, the N-H group of one molecule can interact with the oxygen or nitrogen atom of a neighboring molecule. researchgate.net The presence of these hydrogen bonds would be expected to result in a higher boiling point compared to a non-hydrogen-bonding analogue of similar molecular weight.
Furthermore, these hydrogen bonding capabilities are crucial for interactions with other substances. In aqueous solution, this compound can act as both a hydrogen bond donor and acceptor with water molecules, affecting its solubility. ncert.nic.in Calorimetric studies on other amines in methanol (B129727) have demonstrated the complexity of these interactions, where the formation of hydrogen bonds with the solvent is a key thermodynamic factor. kpfu.ru The strength of these bonds can be influenced by cooperative effects within the solvent's own hydrogen-bonded network. kpfu.ru
Steric and Electronic Effects of Alkyl and Alkoxy Substituents
The butyl and methoxy groups attached to the nitrogen atom in this compound exert distinct steric and electronic effects that modulate its reactivity, particularly its basicity. chemistryguru.com.sgmasterorganicchemistry.com
Electronic Effects: The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. ncert.nic.in
The butyl group , being an alkyl group, is an electron-donating group through an inductive effect (+I). chemistryguru.com.sg It pushes electron density towards the nitrogen atom, making the lone pair more available and thus increasing the amine's basicity compared to ammonia (B1221849). ncert.nic.in
Steric Effects: Steric hindrance refers to the physical obstruction caused by bulky groups, which can impede the approach of other molecules. osti.gov
The butyl group is bulkier than a methyl or ethyl group. This steric bulk can hinder the approach of a proton to the nitrogen's lone pair, which can decrease the amine's basicity. chemistryguru.com.sg This effect becomes more pronounced with larger alkyl groups. osti.govcapes.gov.br The stability of the resulting protonated cation is also affected by its ability to be solvated, which can be hindered by bulky substituents. ncert.nic.in
Table 2: Summary of Substituent Effects in this compound
| Substituent | Effect Type | Description | Consequence for Reactivity/Basicity |
| Butyl Group | Electronic (+I) | Electron-donating via induction. chemistryguru.com.sg | Increases electron density on nitrogen, tending to increase basicity. ncert.nic.in |
| Steric | Provides bulk around the nitrogen atom. osti.gov | Hinders access to the nitrogen lone pair, tending to decrease basicity. chemistryguru.com.sg | |
| Methoxy Group | Electronic (-I) | Electron-withdrawing via induction due to oxygen's electronegativity. stackexchange.com | Decreases electron density on nitrogen, tending to decrease basicity. |
| Electronic (+R) | Potential for electron-donation via resonance from oxygen lone pairs. quora.com | Tends to increase electron density, but its effect on an adjacent nitrogen is complex. |
Environmental Fate and Degradation Study Methodologies
Methodologies for Assessing Environmental Presence and Transformation
Assessing the environmental journey of Butyl(methoxy)amine involves a combination of analytical detection in different media and laboratory simulations of key transformation processes.
The accurate detection and quantification of this compound in complex environmental matrices such as water, soil, and air are foundational to any environmental assessment. Given the compound's chemical nature, the most suitable analytical approaches are based on chromatography coupled with mass spectrometry, which offer high sensitivity and selectivity. nih.gov
Sample Preparation: Before analysis, the target analyte must be extracted and concentrated from the environmental sample. Common techniques include:
Solid-Phase Extraction (SPE): This is widely used for aqueous samples, where water is passed through a solid sorbent cartridge that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. nih.gov
Pressurized Fluid Extraction (PFE): This technique is effective for solid matrices like soil and sediment, using solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. epa.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a two-step process of extraction with a solvent and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is highly effective for a wide range of analytes in diverse matrices. researchgate.net
Chromatographic Separation and Detection:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for analyzing polar, non-volatile compounds like amines in liquid samples. nih.gov The compound is separated on an LC column and then detected by a tandem mass spectrometer, which provides definitive identification and quantification based on the mass-to-charge ratio of the parent molecule and its characteristic fragment ions. nih.govresearchgate.net Ultra-High Performance Liquid Chromatography (UHPLC) systems can be used for faster analysis and better resolution. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds. For amines, which can exhibit poor chromatographic peak shape, chemical derivatization is often required. This process converts the polar amine group into a less polar, more volatile derivative, improving its behavior in the GC system.
The table below summarizes the analytical methods applicable for the determination of amines in environmental samples.
| Technique | Sample Matrix | Key Features | Common Detector |
|---|---|---|---|
| LC-MS/MS | Water, Wastewater, Biota | High sensitivity and selectivity for polar compounds; no derivatization needed. nih.gov | Tandem Mass Spectrometer (MS/MS) |
| GC-MS | Air, Soil, Solid Waste | Excellent for volatile compounds; often requires derivatization for amines. | Mass Spectrometer (MS) |
| UHPLC-QTOF-MS | Water, Food | Provides high-resolution mass data, enabling identification of unknown transformation products. | Quadrupole Time-of-Flight MS |
Photodegradation is a key transformation pathway for chemicals released into the upper layers of surface water or the atmosphere. Studies in this area aim to determine how quickly this compound breaks down under the influence of light and to identify the resulting transformation products.
Experimental Approach: Photodegradation studies are typically conducted in controlled laboratory settings using photoreactors equipped with lamps that simulate the solar spectrum, such as xenon arc sources. nih.gov An aqueous solution of this compound is irradiated, and samples are collected at regular intervals. The concentration of the parent compound is measured over time using analytical methods like HPLC to determine the degradation kinetics, which often follow first-order models. researchgate.net
Atmospheric Degradation Mechanisms: In the atmosphere, the most significant degradation pathway for amines is their reaction with photochemically generated hydroxyl radicals (•OH). nih.gov This reaction initiates a complex chain of events leading to the formation of various degradation products. The general mechanism involves the abstraction of a hydrogen atom from either the alkyl group or the N-H group, followed by reactions with atmospheric oxygen (O₂) and nitrogen oxides (NOx). Night-time degradation can also occur through reactions with the nitrate (B79036) radical (•NO₃).
Kinetic Data: The rate of photodegradation is quantified by the reaction rate constant (k) and the half-life (t½). While specific kinetic data for this compound is not readily available, the table below presents illustrative data for the photodegradation of a related compound, Butyl Methoxydibenzoylmethane, to demonstrate the type of findings from such studies.
| Compound | Matrix | Conditions | Observed Half-Life |
|---|---|---|---|
| Butyl Methoxydibenzoylmethane (Avobenzone) | Emulsion | Irradiation at 500 W/m² | Variable, highly dependent on formulation and presence of stabilizers. researchgate.net |
| Rhodamine B (as an example dye) | Aqueous Solution with Bi₂O₃ photocatalyst | Visible Light Irradiation (pH 3.0) | ~30 minutes (for 97.2% degradation in 120 min). mdpi.com |
Biodegradation by microorganisms is a crucial process for the ultimate removal of organic chemicals from the environment. Methodologies in this field focus on identifying microorganisms capable of breaking down this compound, elucidating the metabolic pathways, and characterizing the enzymes involved.
Screening and Incubation Studies: The primary method involves screening for microorganisms capable of degrading the target compound. nih.gov This is done by collecting samples from environments where the chemical might be present (e.g., industrial wastewater, soil) and enriching for microbes that can use the compound as a source of carbon or nitrogen. Pure or mixed microbial cultures are then incubated with this compound in a controlled laboratory setting. mdpi.com The extent of degradation is monitored over time by measuring the disappearance of the parent compound. nih.gov
Pathway Elucidation and Enzyme Identification: To understand the degradation pathway, researchers use analytical techniques like LC-MS to identify intermediate metabolites formed during the breakdown process. acs.org This provides clues about the biochemical reactions taking place. Modern multi-omics approaches are highly effective in this area:
Genomics: Sequencing the genome of a degrading bacterium can reveal genes that code for potential degradative enzymes.
Proteomics: This technique identifies the proteins (enzymes) that are actively expressed by the microorganism in the presence of the chemical, providing direct evidence of the enzymes involved in the degradation. acs.org
Metabolomics: This provides a comprehensive profile of all the small-molecule metabolites present, helping to map the complete degradation pathway. acs.org
Enzymes commonly involved in the degradation of amines and related compounds include laccases, peroxidases, monooxygenases, and dehydrogenases. nih.govnih.gov
| Microorganism(s) | Substrate Degraded | Key Degrading Enzymes Implicated |
|---|---|---|
| Rhodococcus ruber | Polyethylene (PE) | Laccase, Alkane monooxygenase. nih.gov |
| Enterobacter asburiae YT1 and Bacillus sp. YP1 | Polyethylene (PE) | Not specified, isolated from insect gut. nih.gov |
| Klebsiella sp. EMBL-1 | Polyvinyl chloride (PVC) | Not specified, isolated from insect gut. mdpi.com |
| Marine bacterial consortia | Phthalate ester plasticizers (e.g., DEHP) | Esterases, Monooxygenases, Enzymes of the β-oxidation pathway. acs.org |
Computational Modeling of Environmental Transformation Pathways
Computational models are invaluable tools for predicting the environmental fate of chemicals, especially for new or data-scarce compounds like this compound. epa.gov These in silico methods can estimate physicochemical properties, degradation rates, and transformation pathways, helping to prioritize chemicals for further experimental testing. epa.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate the chemical structure of a molecule with a specific property, such as its rate of degradation or toxicity. researchgate.net By inputting the structure of this compound into a validated QSAR model for amines, one can estimate its atmospheric half-life or biodegradability potential. The US EPA's OPERA (Open-source Partner-ready, and Enterprise-ready) models are a suite of QSAR tools developed for regulatory purposes that cover many environmental fate endpoints. researchgate.net
Molecular Modeling (DFT and MD): For a more fundamental understanding of degradation mechanisms, researchers use molecular modeling techniques.
Density Functional Theory (DFT): This quantum chemistry method can be used to calculate the energies of molecules and transition states, allowing for the investigation of reaction pathways at the electronic level. nih.gov For example, DFT can model the reaction of this compound with an •OH radical to determine which hydrogen atom is most likely to be abstracted and what the activation energy for the reaction is. nih.govacs.org
Molecular Dynamics (MD): MD simulations model the physical movements of atoms and molecules over time. nih.gov This can be used to study processes like the adsorption of a chemical onto a soil particle or its interaction with the active site of a degradative enzyme. nih.gov
These computational tools, when used together, provide a powerful framework for assessing the likely environmental behavior of a chemical before extensive and costly experimental studies are undertaken.
| Modeling Approach | Application | Example Software/Framework | Information Generated |
|---|---|---|---|
| QSAR/QSPR | Prediction of physicochemical properties and fate endpoints. researchgate.net | US EPA OPERA, TEST. epa.govresearchgate.net | logP, water solubility, biodegradation half-life, atmospheric oxidation rate. researchgate.net |
| Density Functional Theory (DFT) | Investigation of reaction mechanisms and energetics. nih.gov | Gaussian, NWChem | Reaction pathways, activation energies, molecular orbital analysis. nih.govacs.org |
| Molecular Dynamics (MD) | Simulation of physical interactions and large systems. nih.gov | GROMACS, AMBER | Adsorption behavior, enzyme-substrate binding, diffusion in media. nih.gov |
| Artificial Neural Networks (ANN) | Modeling complex, non-linear relationships in environmental data. researchgate.net | Custom models (e.g., in Python/R) | Prediction of pollutant concentrations, ecotoxicity. researchgate.net |
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Synthetic Routes for Butyl(methoxy)amines
While classical methods for synthesizing N-alkoxyamines exist, future research is focused on developing more efficient, sustainable, and versatile routes. Current trends aim to move beyond traditional alkylations, which can have limitations in scope and efficiency.
Key research areas include:
Transition-Metal-Catalyzed Couplings: Exploring catalysts, such as palladium or copper complexes, for the cross-coupling of butylamine (B146782) derivatives with methoxy-containing reagents could offer milder reaction conditions and broader functional group tolerance compared to traditional methods. vulcanchem.com
Photoredox Catalysis: Leveraging light-driven reactions offers a green and efficient alternative for forming the N-O bond. Photo-excitable alkoxyamines that dissociate under specific wavelengths are being developed, which could be adapted for the synthesis of butyl(methoxy)amine. researchgate.netrsc.org This approach avoids the need for metal catalysts and can provide temporal and spatial control over the reaction. rsc.org
Flow Chemistry Synthesis: The use of continuous flow reactors for amine synthesis is gaining traction. This technology allows for precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields, improved safety, and easier scalability. chemrxiv.orgacs.org Optimizing a flow synthesis for this compound could represent a significant advancement for its large-scale production.
Novel Activating Agents: Research into activating agents that enhance the reactivity of amide precursors is ongoing. For example, the use of the N-methoxy group itself can be exploited as a reactivity control element, enhancing the nucleophilicity of the nitrogen atom in certain coupling reactions. researchgate.net Similarly, reagents like trimethylaluminum (B3029685) (AlMe₃) have been shown to promote ester-to-amide conversions efficiently, a strategy that could be adapted for this compound synthesis. clockss.org
| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Findings |
| Transition-Metal Catalysis | High efficiency, broad substrate scope, mild conditions. | Development of novel palladium or copper catalysts and ligands. | N-alkylation of pyrazolo[3,4-d]pyrimidines has been achieved using palladium(II) acetate. vulcanchem.com |
| Photoredox Catalysis | Green chemistry, high temporal/spatial control, metal-free. | Design of photosensitive precursors and optimization of light sources (wavelength, intensity). | Photo-reversible deactivation radical polymerization techniques like NMP show promise for controlled synthesis. rsc.org |
| Continuous Flow Synthesis | Enhanced safety, scalability, precise process control, higher productivity. | Optimization of reactor design, residence time, and concentration. | ML-driven optimization of a photoredox tertiary amine synthesis in flow achieved ~25 times higher productivity than batch reactions. chemrxiv.org |
| Advanced Reagent-Mediated Synthesis | Improved yields for challenging substrates, novel reaction pathways. | Exploring organometallic reagents (e.g., AlMe₃) and reactivity modifiers. | The N-methoxy group can act as an internal control element to enhance nitrogen nucleophilicity in coupling reactions. researchgate.net |
Table 1: Comparison of emerging synthetic strategies applicable to this compound.
Advanced Computational Studies for Predictive Reactivity and Mechanism Discovery
Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules like this compound. Future research will increasingly rely on sophisticated modeling to guide experimental work.
Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the structural and electronic properties of this compound. ajchem-b.com This includes predicting bond dissociation energies (BDEs) for the critical N-O bond, which governs its thermal stability and radical-generating potential. rsc.org Such studies can elucidate how substituents on either the butyl or methoxy (B1213986) group would modulate this property. researchgate.net
Reaction Mechanism Elucidation: Computational modeling is crucial for mapping the reaction pathways of this compound synthesis and reactivity. For instance, studying the aminolysis of related compounds has shown that reactions proceed stepwise through a zwitterionic tetrahedral intermediate. rsc.org Similar studies on this compound could clarify its reaction mechanisms, identify rate-limiting steps, and predict the influence of catalysts and solvents. nih.gov
Predicting Physicochemical Properties: Advanced simulations can predict key properties relevant to material science and pharmaceutical applications. This includes calculating interaction energies, electrostatic potentials, and conformational analyses, which are vital for understanding how this compound interacts with other molecules or surfaces. ajchem-b.comiucr.org
| Computational Method | Application for this compound | Research Objective |
| Density Functional Theory (DFT) | Calculation of geometric structure, bond energies, and electronic properties. | Predict N-O bond lability and thermal stability; understand substituent effects. researchgate.netajchem-b.com |
| Ab Initio Molecular Dynamics (AIMD) | Simulation of reaction dynamics in solution. | Identify reaction intermediates and transition states in real-time. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of reactions in complex environments (e.g., with solvents or on surfaces). | Elucidate the role of intermolecular interactions on reaction activation energy. nih.gov |
| Non-Covalent Interaction (NCI) Plots | Visualization of weak interactions like hydrogen bonds and van der Waals forces. | Understand the forces governing molecular packing and recognition. nih.gov |
Table 2: Advanced computational methods and their potential applications in this compound research.
Integration of Machine Learning and Artificial Intelligence in Amine Synthesis and Design
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize the synthesis and design of amines. Machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions far more efficiently than human researchers.
Reaction Optimization: ML models, particularly Bayesian optimization algorithms, can rapidly identify the optimal conditions for synthesizing this compound. chemrxiv.org By exploring a multidimensional reaction space (including variables like temperature, concentration, catalyst loading, and solvent choice), these models can maximize yield and minimize cost with a limited number of experiments. acs.org
Predictive Modeling: AI can be trained on existing chemical data to predict the properties of novel this compound derivatives. arxiv.org For example, models can predict CO₂ binding enthalpies for amine-functionalized materials or the biological activity of amine-containing drug candidates. arxiv.orgacs.org This accelerates the discovery of new materials and reagents without the need for exhaustive synthesis and testing.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By learning from the structural features of known alkoxyamines, an AI could propose novel this compound-based scaffolds with enhanced stability, specific reactivity, or improved performance in applications like polymerization or materials science. mdpi.com
Exploration of New Chemical Space Based on this compound Scaffolds for Novel Reagents or Materials
While a simple molecule, this compound can serve as a fundamental building block for constructing more complex and functionally diverse molecules. This involves exploring new regions of "chemical space"—the vast collection of all possible molecules.
Lead-Oriented Synthesis: In drug discovery, there is a push to create libraries of three-dimensional, lead-like molecules that are underrepresented in current screening collections. whiterose.ac.ukrsc.org this compound can be incorporated as a key fragment into novel molecular scaffolds through divergent synthetic pathways, yielding structurally diverse compounds for biological screening. rsc.org
Natural Product-Like Libraries: Natural products often possess complex and biologically relevant scaffolds. pnas.org Synthetic strategies are being developed to create libraries of molecules that mimic these structures. This compound could be integrated into such scaffolds to modulate properties like solubility, membrane permeability, and metabolic stability. vulcanchem.compnas.org
Development of Smart Materials: The reversible homolysis of the C-ON bond in alkoxyamines is being exploited to create "smart" materials that respond to stimuli like heat or light. rsc.org Incorporating the this compound moiety into polymer backbones could lead to self-healing materials, dynamic microcrystals for photonics, or responsive surfaces. rsc.orgrsc.org
| Research Area | Approach | Potential Application of this compound Scaffold |
| Drug Discovery | Lead-Oriented Synthesis (LOS), Diversity-Oriented Synthesis (DOS). whiterose.ac.ukacs.org | As a versatile building block to create novel, sp³-rich molecular scaffolds for screening libraries. rsc.orgresearchgate.net |
| Materials Science | Design of stimuli-responsive polymers and surfaces. | As a functional unit providing reversible bond cleavage for self-healing or adaptive materials. rsc.org |
| Catalysis | Synthesis of novel ligands and organocatalysts. | As a fragment in chiral amine catalysts to influence stereoselectivity through steric and electronic effects. nih.gov |
Table 3: Exploration of new chemical space using this compound as a foundational unit.
Refined Analytical Techniques for Ultra-Trace Analysis and Speciation in Complex Systems
As this compound and its derivatives find use in more applications, the need for highly sensitive and specific analytical methods for their detection and quantification becomes critical, particularly at trace levels.
Advanced Chromatographic Methods: The most suitable methods for trace analysis of amines are gas chromatography (GC) and liquid chromatography (LC), especially when coupled with mass spectrometry (MS). gassnova.no Future research will focus on developing GC-MS/MS and LC-MS/MS methods with lower detection limits for this compound in complex matrices like environmental water, air, or biological fluids. gassnova.no
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confident identification of this compound and its potential degradation or metabolic products without the need for reference standards. This is crucial for speciation studies in complex systems. gassnova.no
Derivatization Strategies: To enhance sensitivity and improve chromatographic behavior, especially for GC analysis, derivatization techniques are often employed. Research into new derivatizing agents that react specifically with the alkoxyamine functionality could lead to more robust and reliable analytical methods. researchgate.net Fluoro-tags, for example, can significantly improve detection by electron capture detection (ECD) or mass spectrometry. researchgate.net
Sample Preparation: A significant challenge in trace analysis is the extraction and concentration of the analyte from the sample matrix. Future work will involve the development of more efficient sample preparation techniques, such as solid-phase microextraction (SPME), to isolate this compound from interfering substances. researchgate.net
| Analytical Technique | Purpose | Future Development Focus |
| GC-MS/MS & LC-MS/MS | Quantitative analysis at trace levels. | Lowering limits of detection (LOD) and quantification (LOQ); method validation for complex matrices. gassnova.no |
| High-Resolution MS (HRMS) | Identification of unknown degradation products and metabolites. | Building spectral libraries; developing workflows for non-target screening. |
| Solid-Phase Microextraction (SPME) | Analyte pre-concentration and sample cleanup. | Development of novel fiber coatings with high affinity for alkoxyamines. researchgate.net |
| Derivatization with Fluoro-tags | Enhancement of volatility and detector response for GC. | Synthesis of new, highly reactive, and specific derivatizing agents for alkoxyamines. researchgate.net |
Table 4: Emerging analytical techniques for the analysis of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Butyl(methoxy)amine, and how can purity be validated?
- Methodology : this compound can be synthesized via nucleophilic substitution or reductive amination. For example, allyl tributyl stannane-mediated coupling (similar to Entry 6b in ) may yield intermediates like benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine. Purity validation should involve HPLC-MS/MS (as in ) with internal standards (e.g., deuterated analogs) to minimize matrix effects. Cross-validate with 1H NMR and FT-IR to confirm structural integrity.
- Data Sources : Use NIST Standard Reference Data ( ) for spectral comparisons. Avoid relying solely on vendor-provided certificates; verify via independent databases .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV/vis), and humidity. Monitor degradation via LC-UV or GC-MS ( ). For reactive intermediates, employ solid-phase extraction (SPE) to isolate degradation products. Reference safety protocols from (e.g., PPE requirements and waste disposal) to mitigate risks during handling.
- Key Metrics : Track half-life () and identify degradation pathways (e.g., hydrolysis of the methoxy group) .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices?
- Methodology : Use HPLC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Prepare calibration curves using isotopically labeled internal standards (e.g., -analogs) to correct for ion suppression ( ). For non-polar matrices, employ derivatization (e.g., DNPH for carbonyl groups) to enhance detectability.
- Validation : Follow ICH guidelines for linearity (), LOD/LOQ, and recovery rates (85–115%) .
Advanced Research Questions
Q. How can discrepancies in reported physicochemical properties of this compound be resolved?
- Methodology : Cross-reference data from NIST WebBook ( ) and peer-reviewed literature. Perform independent measurements (e.g., differential scanning calorimetry for melting points) and compare with computational predictions (e.g., Reaxys or PISTACHIO databases in ). Address contradictions by evaluating experimental conditions (e.g., solvent purity, calibration standards).
- Case Study : If boiling point data conflicts, replicate experiments under inert atmospheres to prevent oxidation .
Q. What computational strategies predict viable synthetic pathways for novel this compound derivatives?
- Methodology : Use retrosynthetic analysis tools (e.g., Reaxys or BKMS_METABOLIC in ) to prioritize routes based on feasibility scores. Validate predictions with small-scale reactions (1–10 mg) and characterize products via HRMS and 2D NMR . For stereochemical control, employ chiral catalysts or chromatographic separation.
- Optimization : Apply DoE (Design of Experiments) to refine reaction parameters (e.g., temperature, stoichiometry) .
Q. How should researchers address conflicting bioactivity data in studies involving this compound analogs?
- Methodology : Conduct meta-analyses using systematic review principles (Cochrane Handbook, ). Evaluate assay conditions (e.g., cell lines, incubation times) and compound purity (≥95% by HPLC). Use SAR (Structure-Activity Relationship) models to identify critical functional groups (e.g., methoxy vs. ethoxy substitutions).
- Data Integration : Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
